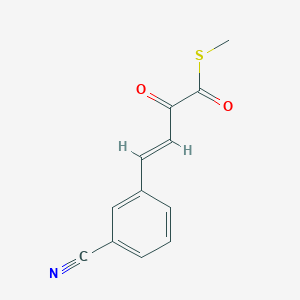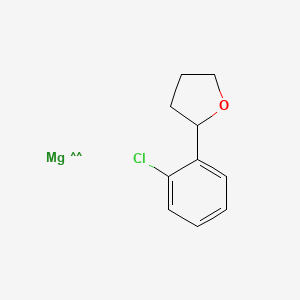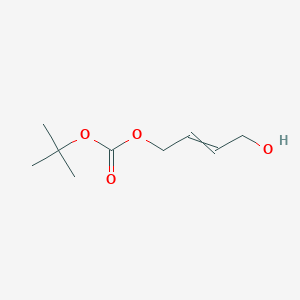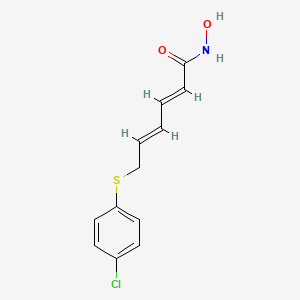![molecular formula C20H23NO2 B12534009 6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate CAS No. 681161-60-4](/img/structure/B12534009.png)
6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl[1,1’-biphenyl]-3-yl cyclohexylcarbamate is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by two benzene rings connected by a single carbon-carbon bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl[1,1’-biphenyl]-3-yl cyclohexylcarbamate typically involves the following steps:
Formation of 6-Methyl[1,1’-biphenyl]-3-ylamine: This can be achieved through a Grignard reaction where 4-bromotoluene reacts with magnesium in the presence of anhydrous tetrahydrofuran to form (4-methylphenyl)magnesium bromide.
Carbamoylation: The 6-Methyl[1,1’-biphenyl]-3-ylamine is then reacted with cyclohexyl isocyanate under controlled conditions to form 6-Methyl[1,1’-biphenyl]-3-yl cyclohexylcarbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding biphenyl alcohols.
Substitution: Electrophilic substitution reactions are common, where the biphenyl rings can be functionalized using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methyl[1,1’-biphenyl]-3-yl cyclohexylcarbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Wirkmechanismus
The mechanism of action of 6-Methyl[1,1’-biphenyl]-3-yl cyclohexylcarbamate involves its interaction with specific molecular targets. The biphenyl moiety allows for strong π-π interactions with aromatic amino acids in proteins, potentially inhibiting or modulating their activity. The cyclohexylcarbamate group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl
- 4,4’-Dimethyl-1,1’-biphenyl
- N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-carboxamide
Comparison: 6-Methyl[1,1’-biphenyl]-3-yl cyclohexylcarbamate stands out due to its unique combination of a biphenyl core and a cyclohexylcarbamate group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
681161-60-4 |
|---|---|
Molekularformel |
C20H23NO2 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
(4-methyl-3-phenylphenyl) N-cyclohexylcarbamate |
InChI |
InChI=1S/C20H23NO2/c1-15-12-13-18(14-19(15)16-8-4-2-5-9-16)23-20(22)21-17-10-6-3-7-11-17/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3,(H,21,22) |
InChI-Schlüssel |
LCFWDTNMURZJSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC(=O)NC2CCCCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol](/img/structure/B12533937.png)

![(1S,6R)-3-(hydroxymethyl)-1-pent-4-enyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B12533956.png)
![4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid](/img/structure/B12533963.png)
![2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12533967.png)
![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide](/img/structure/B12533970.png)
![3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide](/img/structure/B12533977.png)
![3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride](/img/structure/B12533980.png)

![[(5-Bromopentyl)oxy]tri(propan-2-yl)silane](/img/structure/B12533993.png)



